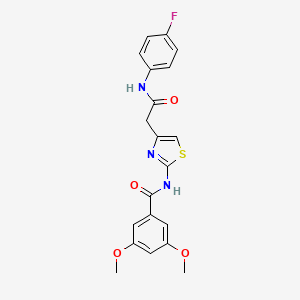

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(4-(2-((4-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by a thiazole core substituted with a 3,5-dimethoxybenzamide group and a 4-fluorophenylacetamide moiety. Its structure integrates key pharmacophoric elements:

- Thiazole ring: A heterocyclic scaffold known for enhancing metabolic stability and binding affinity in bioactive molecules.

- 3,5-Dimethoxybenzamide: Electron-donating methoxy groups improve solubility and modulate electronic interactions with biological targets.

Synthesis typically involves multi-step reactions, including condensation, alkylation, and amidation, as seen in analogous compounds . Spectral characterization (IR, NMR, MS) confirms structural integrity, with key IR bands for C=O (~1660–1680 cm⁻¹) and NH groups (~3150–3400 cm⁻¹) aligning with related amide-containing derivatives .

Propriétés

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXPPSZCOFKGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a bromothiazole intermediate and 4-fluorophenylboronic acid.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Applications De Recherche Scientifique

Research indicates that N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For example, compounds with similar thiazole structures have shown significant activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections. Studies have evaluated its antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of thiazole derivatives, a series of compounds were synthesized and screened against various cancer cell lines. Among them, N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide showed promising results in inhibiting cell proliferation in MCF7 cells, with IC50 values indicating significant potency compared to control agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives. The compound demonstrated significant inhibitory effects against multiple bacterial strains, including both Gram-positive and Gram-negative organisms. This suggests its potential for development into new antimicrobial therapies, especially in the context of rising antibiotic resistance .

Mécanisme D'action

The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets :

Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB).

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on substituent effects, synthesis, and spectral properties.

Key Observations

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound contrasts with the 4-cyanophenyl group in 19q . Electron-Donating Groups (EDGs): The 3,5-dimethoxybenzamide moiety enhances solubility relative to pivalamide (tert-butyl) in the difluorobenzyl analogue , which increases lipophilicity.

Synthetic Efficiency: Yields for triazole derivatives (42–51%) and phenoxyaromatic acids (42–65%) suggest that EDGs like methoxy may stabilize intermediates, whereas EWGs (e.g., CN) could complicate purification.

Spectral Differentiation :

- The absence of C=O IR bands in triazole derivatives versus their presence in the target compound confirms structural divergence (amide vs. thione tautomers).

- Thiazole-related compounds (target and 19q ) share NH stretching bands (~3150–3400 cm⁻¹), but the pivalamide derivative lacks these due to alkyl substitution.

Activité Biologique

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a thiazole ring, a fluorophenyl group, and methoxy-substituted benzamide functionalities. Its molecular formula is and it has a molecular weight of 415.4 g/mol .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C20H18FN3O4S |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 941943-43-7 |

The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics, making it an attractive candidate for further research .

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits various biological activities primarily attributed to its interaction with specific biological targets. The thiazole derivatives are known for their potential in treating conditions such as cancer, diabetes, and infections due to their ability to interact with enzymes or receptors involved in disease pathways .

Antitumor Activity

Research indicates that compounds similar to N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can inhibit tumor growth effectively. For instance, studies on related thiazole derivatives have shown promising results in vitro against various cancer cell lines, suggesting that this compound may also possess significant antitumor properties.

Case Studies

- In Vitro Studies : A study reported that thiazole derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potential effectiveness as anticancer agents .

- In Vivo Studies : In xenograft models, similar compounds demonstrated tumor growth inhibition rates exceeding 40%, showcasing their potential for therapeutic applications in oncology .

Other Biological Activities

Beyond antitumor effects, N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide may exhibit other pharmacological activities:

- Antimicrobial Activity : Thiazole derivatives are often investigated for their antibacterial and antifungal properties.

- Enzyme Inhibition : Research suggests that this compound could act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Pharmacological Profiles

The pharmacological profiles of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide have been explored through various studies:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide stands out due to its specific combination of thiazole and acetamide functionalities along with a fluorinated aromatic ring. This unique structure may provide distinct pharmacological profiles compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Thiazole ring | Antibacterial properties |

| Compound B | Piperidine addition | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.